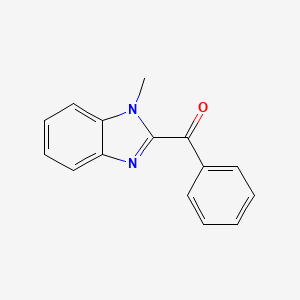

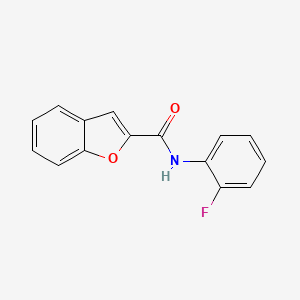

(1-甲基-1H-苯并咪唑-2-基)(苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to a class of organic compounds known for their diverse chemical and physical properties. It's used in various chemical reactions and has notable significance in organic chemistry.

Synthesis Analysis

- Synthesis Techniques : The synthesis of derivatives of this compound has been explored in various studies. For instance, the synthesis of tetracarbonylmolybdenum(0) complexes with related ligands has been reported (Batten et al., 2006). Another study focuses on a three-dimensional CdII coordination polymer using similar compounds (Sun et al., 2022).

- Methodologies : The methodologies involve reactions under various conditions, including hydrothermal methods and the use of different catalysts and reagents.

Molecular Structure Analysis

- Structural Characteristics : Studies like the one by Ge et al. (2011) have detailed the molecular structure, including dihedral angles and bonding configurations (Ge et al., 2011). The molecular structure is often characterized by X-ray diffraction, NMR, and IR spectroscopy.

- Complex Formation : The compound forms complexes with metals, exhibiting various coordination geometries and bonding patterns.

Chemical Reactions and Properties

- Reactivity : The compound shows reactivity towards the formation of complexes and in synthesis reactions, as demonstrated in studies like those by Zhan et al. (2019) (Zhan et al., 2019).

- Functionalization : It can be functionalized to form various derivatives with distinct chemical properties.

科学研究应用

合成与表征

- 合成了一系列苯并咪唑单体及其转化为低聚物的过程,以研究其光学、电学、电化学和热学性质。本研究强调了这些化合物在开发具有所需电化学和光学特性的材料方面的潜力 (Anand & Muthusamy, 2018).

药物化学

- 由“(1H-苯并咪唑-2-基)(苯基)甲酮”和其他试剂合成的化合物展示了抗微生物和抗病毒的活性。这包括对某些病毒的选择性活性,表明了开发新抗病毒药物的可能方向 (Sharma 等人,2009).

材料科学

- 对源自苯并咪唑化合物的低聚苯并咪唑的研究,包括“(1-甲基-1H-苯并咪唑-2-基)(苯基)甲酮”,揭示了其整流特性、热稳定性和在电子设备中应用的潜力的重要见解 (Anand & Muthusamy, 2018).

光稳定性和染色性能

- 合成的苯基(1H-苯并咪唑-5-基)甲酮基染料展示了增强的光稳定性和红移吸收最大值,表明其在开发远红荧光染料中的用途,在生物成像和纺织品中具有潜在应用 (Jadhav, Shinde, & Sekar, 2018).

配位化学

- 基于苯并咪唑衍生物的配位聚合物的研究展示了独特的结构和功能特性,例如选择性传感能力和光催化活性,可用于环境监测和修复工作 (Sun 等人,2022).

催化和合成化学

- 使用苯并咪唑化合物进行钌催化 C-H 键官能化的研究在区域选择性单芳基化过程中显示出前景,这可以简化复杂有机分子的合成 (Kobayashi 等人,2014).

未来方向

Benzimidazole derivatives, including (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds, optimizing their synthesis, and improving our understanding of their mechanisms of action.

属性

IUPAC Name |

(1-methylbenzimidazol-2-yl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-17-13-10-6-5-9-12(13)16-15(17)14(18)11-7-3-2-4-8-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUHUTCCVCLTIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350394 |

Source

|

| Record name | (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49668505 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(1-Methyl-1H-benzoimidazol-2-yl)-phenyl-methanone | |

CAS RN |

5811-37-0 |

Source

|

| Record name | (1-methyl-1H-benzimidazol-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)

![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylurea](/img/structure/B5537910.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)

![8-methyl-3-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-4(1H)-quinolinone](/img/structure/B5537955.png)

![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)